molecular formula C9H8OS B1315557 6-Methoxybenzo[b]thiophene CAS No. 90560-10-4

6-Methoxybenzo[b]thiophene

Cat. No.: B1315557
CAS No.: 90560-10-4
M. Wt: 164.23 g/mol
InChI Key: WGDVDMKNSDCNGB-UHFFFAOYSA-N
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Description

6-Methoxybenzo[b]thiophene is an organic compound with the molecular formula C9H8OS. It is a derivative of benzo[b]thiophene, characterized by the presence of a methoxy group at the 6th position of the benzothiophene ring. This compound is notable for its pharmacological activities and serves as a crucial scaffold in the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Methoxybenzo[b]thiophene involves the reaction of 1-(2,2-diethoxyethylsulfanyl)-3-methoxybenzene with methanesulfonic acid in hexane. The reaction mixture is heated at reflux for one hour, followed by quenching with triethylamine. The crude product is then purified through silica gel chromatography .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of alkynyl sulfides and aryne intermediates to form the benzothiophene skeleton .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxybenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

The medicinal applications of 6-methoxybenzo[b]thiophene primarily revolve around its potential therapeutic effects. Research has identified several key areas of interest:

  • Anticancer Activity : Studies have shown that derivatives of benzo[b]thiophene, including those with methoxy substitutions, exhibit significant antiproliferative effects against various cancer cell lines. For example, certain compounds have demonstrated IC50 values as low as 9.5–33 nM against specific cancer types. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2–M phase .
  • Antimicrobial Properties : this compound derivatives have been evaluated for their antimicrobial efficacy against bacteria such as Staphylococcus aureus and various fungal strains. Structural modifications have been shown to enhance their antimicrobial activity.
  • Anti-inflammatory Effects : Research indicates that these compounds can inhibit inflammatory pathways, suggesting potential applications in treating conditions like arthritis.
  • Antioxidant Activity : The antioxidant properties of this compound contribute to its protective effects against oxidative stress-related diseases.

Organic Electronics

In materials science, this compound plays a crucial role in the development of organic electronic devices:

  • Organic Light-Emitting Diodes (OLEDs) : Its unique electronic properties make it a suitable candidate for use in OLEDs, where it contributes to the efficiency and performance of these devices .
  • Organic Field-Effect Transistors (OFETs) : Similar to OLEDs, this compound is utilized in OFETs due to its favorable charge transport characteristics .

Environmental Chemistry

Research on this compound also extends into environmental applications:

  • Pollutant Degradation : The compound has been studied for its role in the degradation of environmental pollutants, providing insights into how to mitigate contamination effectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound derivatives. The following table summarizes key findings from SAR studies:

PositionSubstituentBiological ActivityIC50 (nM)
C-6MethoxyAntiproliferative9.5–33
C-7MethoxyAntiproliferativeVariable
C-4NoneInactive-
C-3MethylReduced activity6–71-fold decrease

These findings indicate that the position and type of substituents significantly influence the compound's efficacy against cancer cell lines and other biological targets.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

  • Anticancer Efficacy : A study evaluated various derivatives against human cancer cell lines, revealing that methoxy substitutions at C-6 or C-7 significantly enhanced antiproliferative activity compared to unsubstituted analogs .
  • Anti-inflammatory Response : Research on 2-iodo-6-methoxybenzo[b]thiophene demonstrated its ability to reduce pro-inflammatory cytokine levels in vitro, indicating potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-Methoxybenzo[b]thiophene involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it induces apoptosis in cancer cells by interacting with cellular proteins and disrupting critical signaling pathways . The exact molecular targets can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Uniqueness: 6-Methoxybenzo[b]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6th position enhances its pharmacological activity and makes it a valuable scaffold for drug development .

Biological Activity

6-Methoxybenzo[b]thiophene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Overview of Biological Activities

Research indicates that this compound exhibits promising antimicrobial and anti-inflammatory properties. These activities are attributed to its ability to interact with microbial cell membranes and modulate inflammatory pathways. Additionally, the compound has been evaluated for its anticancer effects, particularly in inducing apoptosis in various cancer cell lines.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Microtubule Disruption : The compound is known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. This effect is particularly pronounced in cancer cells, where it disrupts normal mitotic processes .
  • Apoptosis Induction : Studies have shown that derivatives of this compound can significantly increase the expression of apoptotic markers such as cleaved PARP and caspase-3, indicating a robust apoptotic response in treated cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications at specific positions on the benzo[b]thiophene scaffold can enhance its antiproliferative activity. For instance:

  • Substituents at the 2-position : Compounds with small substituents like fluorine or methyl at the para-position of the aryl group exhibited high antiproliferative activity against colon carcinoma cells .
  • IC50 Values : Table 1 summarizes the growth inhibitory effects of various derivatives against human cancer cell lines.
CompoundIC50 (µM) HeLaIC50 (µM) HT-29
3a0.23 ± 0.050.06 ± 0.03
3b0.50 ± 0.050.40 ± 0.05
3c0.50 ± 0.041.40 ± 0.70
.........

Table 1: In vitro inhibitory effects of compounds derived from this compound on proliferation of HeLa and HT-29 human tumor cell lines .

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties. The compound has shown efficacy against various microbial strains, likely due to its ability to disrupt microbial membranes and inhibit vital enzymatic functions within these organisms.

Moreover, anti-inflammatory studies suggest that this compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Case Studies

Several case studies have highlighted the efficacy of derivatives based on the benzo[b]thiophene scaffold:

  • Colon Carcinoma Treatment : A series of derivatives were tested against Caco2 and HCT-116 colon carcinoma cells, demonstrating significant induction of apoptosis and cell cycle arrest in G2/M phase .
  • Breast Cancer Models : In xenograft models for tamoxifen-resistant breast cancer, novel benzothiophene derivatives exhibited partial agonist activity at estrogen receptors, suggesting potential therapeutic applications in hormone-resistant cancers .

Q & A

Q. What are the common synthetic routes for 6-Methoxybenzo[b]thiophene derivatives, and how can regioselectivity be optimized?

Basic : The synthesis often involves cyclization reactions using polyphosphoric acid (PPA) or Friedel-Crafts acylation. For example, 2-(4-fluorophenyl)-6-methoxybenzo[b]thiophene is synthesized via PPA-induced cyclization . Key steps include controlling substituent positions through precursor design and reaction conditions.
Advanced : Regioselectivity challenges arise in electrophilic substitution due to electron-donating methoxy groups. Computational tools (e.g., DFT) predict reactive sites, while experimental optimization uses directing groups (e.g., sulfoxides) or Lewis acids (e.g., BF₃·OEt₂) to enhance selectivity . Isotopic labeling (e.g., ³³S/³⁴S) in microwave spectroscopy can validate regiochemical outcomes .

Q. How can the molecular structure of this compound derivatives be resolved, and what discrepancies exist between experimental and computational models?

Basic : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, the title compound in Acta Cryst. E (2012) was resolved with an R factor of 0.046, confirming bond lengths and angles .
Advanced : Discrepancies arise in flexible moieties (e.g., methoxy groups). MP2/6-311G** calculations reproduce experimental geometries (C–S bond: 1.71 Å vs. 1.73 Å experimentally) but may overestimate π-conjugation effects. Hybrid methods (e.g., QM/MM) improve accuracy for adsorption studies on mineral surfaces .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are isotopic variants analyzed?

Basic : NMR (¹H/¹³C) and FT-IR identify functional groups, while mass spectrometry confirms molecular weight. For example, ³⁴S isotopic variants are analyzed via low-energy electron-impact spectroscopy to study π-π* transitions .
Advanced : Microwave spectroscopy resolves rotational constants for van der Waals complexes (e.g., thiophene-argon), revealing hyperfine splitting in ³³S isotopomers . Time-resolved fluorescence quenching assesses excited-state interactions in catalytic applications .

Q. How do computational methods validate the thermodynamic properties of this compound derivatives?

Basic : Entropy (S°) and heat capacity (Cₚ°) are calculated at the MP2/6-311G** level, showing <2% deviation from experimental values for thiophene .
Advanced : Adsorption energies on phyllosilicate surfaces are modeled using periodic DFT (SIESTA), with cell parameters (a = 5.25 Å, b = 9.10 Å) matching X-ray data . For catalytic COFs, DFT identifies sulfur atoms as ORR active sites (Fig. 5 in ).

Q. What biological activities are associated with this compound derivatives, and how are structure-activity relationships (SAR) studied?

Basic : Derivatives exhibit apoptosis-inducing activity in cancer cells. For example, 3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophene analogs show IC₅₀ < 1 µM in breast cancer models .
Advanced : SAR studies use truncation of side chains (e.g., SERM analogs) to balance agonist/antagonist profiles. Molecular dynamics simulations reveal helix-11/12 shifts in estrogen receptor binding, guiding partial agonist design .

Q. How are this compound-based materials applied in catalysis or energy research?

Basic : Thiophene-COFs exhibit oxygen reduction reaction (ORR) activity, with current densities up to 5.2 mA/cm² in alkaline conditions .
Advanced : Photocatalytic hydrogen evolution rates (44.2 mmol h⁻¹ g⁻¹) are enhanced by K₂HPO₄ co-catalysts in dibenzothiophene sulfone polymers. Charge-transfer dynamics are probed via transient absorption spectroscopy .

Q. What strategies address contradictions in experimental data for adsorption or reactivity studies?

Advanced : For adsorption on pyrophyllite, discrepancies between calculated (α = 90.1°) and experimental (α = 91.2°) cell parameters are resolved by incorporating dispersion corrections in DFT . In synthesis, conflicting regioselectivity outcomes are addressed by in situ monitoring (e.g., TLC) and adjusting solvent polarity .

Q. How are stability and degradation pathways evaluated for this compound derivatives?

Advanced : Accelerated stability testing (40°C/75% RH) identifies hydrolytic degradation at the methoxy group. LC-MS/MS traces degradation products, while Arrhenius plots predict shelf life . Photostability is assessed under UV-Vis irradiation, with TD-DFT modeling excited-state reactivity .

Properties

IUPAC Name

6-methoxy-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDVDMKNSDCNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545514
Record name 6-Methoxy-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90560-10-4
Record name 6-Methoxy-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Boron trifluoride etherate (8.15 mL) dissolved in dry dichloromethane (407 mL) was stirred rapidly at 0° C. under nitrogen and a solution of (3-methoxyphenylsulphanyl)acetaldehyde (11.5 g, 63.10 mmol) in dry dichloromethane (29 mL) was added dropwise over 25 min. The resultant green solution was stirred for 2 min and then saturated aqueous sodium bicarbonate solution (150 mL) was added at a rate so as to maintain the temperature <8° C. The reaction mixture was stirred for 5 min and then the layers were separated and the organic layer was washed with saturated aqueous sodium bicarbonate solution (100 mL) and water (100 mL). The organic phase was dried (MgSO4), and concentrated in vacuo. The product was purified by distillation to afford the title compound as a colourless oil (6.29 g, 61%, b.p. 83-88° C. at 16 mBar).
Quantity
8.15 mL
Type
reactant
Reaction Step One
Quantity
407 mL
Type
solvent
Reaction Step One
Quantity
11.5 g
Type
reactant
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Quantity
29 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
61%

Synthesis routes and methods II

Procedure details

To a solution of boron trifluoride etherate (14.45 mL, 115 mmol) in 2000 mL of methylene chloride stirring in a cold water bath 20° C. was added dropwise 1-(2,2-Diethoxy-ethylsulfanyl)-3-methoxy-benzene (28.2 gm, 110 mmol) dissolved in 500 mL of methylene chloride. The addition was complete in 3 hrs. and then the reaction was warmed to room temperature for a further 1.5 hrs. The reaction mixture was then quenched with saturated sodium bicarbonate solution. The organic layer was separated and the aqueous layer was back extracted several times with methylene chloride. The organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was chromatographed on silica gel (using a gravity column) using hexanes as the eluant to yield 10.9 gm of the title compound.
Quantity
14.45 mL
Type
reactant
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To the obtained (2,2-diethoxyethyl)(3-methoxyphenyl)sulfane (91, 3.6 g, 14.0 mmol) dissolved in a dichloromethane solution (70 mL) was slowly added trifluoroborane etherate (BF3-Et2O; 1.75 mL, 13.72 mmol) at room temperature under nitrogen, and the reaction mixture was stirred for one hour and neutralized with a sodium bicarbonate solution at room temperature. Organic layer was isolated, organic compounds in water were extracted with dichloromethane, the recovered organic solution was evaporated after a treatment with sodium sulfate, and concentrated under reduced pressure. After concentration, residues were purified by column chromatography to give the target compounds 4-methoxybenzothiophene (92a, 368 mg, 16%) and 6-methoxybenzothiophene compounds (92b, 1.38 g, 60%) as transparent liquids.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

6-Methoxybenzo[b]thiophen-3(2H)-one (1.4 g, 7.76 mmol) was dissolved in a mixture of methanol (18 mL) and 2.5 M sodium hydroxide (3 mL). The mixture was treated with sodium borohydride (0.589 g, 15 mmol) in 10 mL of methanol and 3 mL of 2.5 M sodium hydroxide. The reflux was heated to reflux for 1 h and then at 60° C. overnight. The reaction was cooled down to room temperature and the methanol removed in vacuo. The remaining aqueous layer was acidified to pH 4 with 1 N hydrochloric acid. The aqueous layer was extracted with ethyl acetate and washed with 1 N HCl. The organic layer was further washed with water, saturated sodium bicarbonate, water and brine. The organic layer was dried with sodium sulfate, concentrated and purified by flash chromatography usng a gradient of 20 to 50% ethyl acetate in hexanes to afford a clear oil (0.843 g).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.589 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name

Synthesis routes and methods V

Procedure details

A solution of 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene (13.0 g, 0.051 mol) in CH2Cl2 (100 ml) was added dropwise to a solution of BF3.Et2O (6.7 ml, 0.054 mol) in CH2Cl2 (1000 ml) at room temperature under a nitrogen atmosphere. The reaction mixture was stirred for 0.5 hours, treated with aqueous NaHCO3 solution, and stirred until both phases were clear. The CH2Cl2 layer was separated, and the aqueous layer was extracted with CH2Cl2. The combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo to give 8.68 g of an approximately 10:1 mixture of 6- and 4-methoxybenzo[b]thiophene as a dark brown oil. Purification by vacuum distillation (bp=65°-7° C. at 0.3 mmHg) gave 5.58 g of pale yellow oil. Major isomer: 'H NMR, δ :(CDCl3):3.85 (3H, s, --OCH3); 6.98 (1H, dd, J=4.5, H5); 7.23 (2H, s, H2, H3); 7.35 (1H, d, J=1.5, H7); 7.68 (1H, d, J=4.5, H4).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
6- and 4-methoxybenzo[b]thiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Methoxybenzo[b]thiophene
6-Methoxybenzo[b]thiophene
6-Methoxybenzo[b]thiophene
6-Methoxybenzo[b]thiophene
6-Methoxybenzo[b]thiophene
6-Methoxybenzo[b]thiophene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.